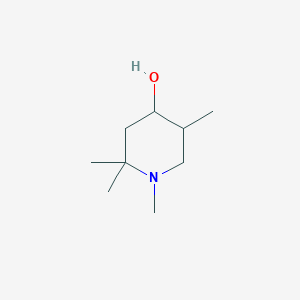

1,2,2,5-tetramethyl-4-piperidinol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,2,5-tetramethylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-7-6-10(4)9(2,3)5-8(7)11/h7-8,11H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTKUJRILCIKDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CC1O)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance Within Nitrogen Heterocycle Chemistry

Nitrogen heterocycles are a cornerstone of organic chemistry, with the piperidine (B6355638) ring being a particularly prevalent scaffold in numerous natural products and pharmaceuticals. futuremarketinsights.comnih.gov These six-membered rings, containing one nitrogen atom, are fundamental to the structure of many biologically active molecules. nih.gov The strategic placement of substituent groups on the piperidine ring can dramatically influence the chemical and physical properties of the resulting compound, leading to a wide array of applications. nih.gov

1,2,2,5-tetramethyl-4-piperidinol belongs to the class of organic compounds known as piperidines. crystalmarketresearch.com Specifically, it is a secondary alcohol and a secondary aliphatic amine, characterized by a piperidine ring with four methyl groups at the 2 and 6 positions and a hydroxyl group at the 4-position. crystalmarketresearch.com This high degree of substitution, particularly the methyl groups flanking the nitrogen atom, gives rise to its classification as a sterically hindered amine. This structural feature is paramount to its primary application as a precursor to Hindered Amine Light Stabilizers (HALS). chemicalbook.comgrandviewresearch.com

Historical Development of Piperidinol Synthesis and Academic Utility

The synthesis of piperidines and their derivatives has been a subject of extensive research for over a century, driven by their importance in medicinal chemistry and materials science. nih.govresearchgate.net Early methods for piperidine (B6355638) synthesis often involved the reduction of pyridine (B92270) precursors. researchgate.net Over the decades, a vast number of synthetic routes have been developed, including intramolecular cyclization reactions, multicomponent reactions, and various catalytic methods. nih.gov

The synthesis of 1,2,2,5-tetramethyl-4-piperidinol itself has been approached through several methods. A well-established route involves the reduction of the corresponding ketone, 2,2,6,6-tetramethyl-4-piperidone (also known as triacetonamine). nih.govnih.gov This reduction can be achieved using various reducing agents, including sodium borohydride (B1222165). nih.govnih.gov

More recent and industrially relevant methods focus on catalytic hydrogenation of triacetoneamine. nih.govthermofisher.com Continuous processes have been developed using catalysts such as copper-chromium-strontium on an alumina (B75360) support (CuCrSr/Al2O3) to achieve high conversion rates and selectivity for this compound. nih.gov Another approach involves a one-pot cascade catalytic reaction starting from acetone (B3395972) and ammonia, which first form 2,2,6,6-tetramethyl-4-piperidone, followed by in-situ reduction via hydrogenation. thermofisher.com

The academic utility of this compound is intrinsically linked to its role as a key intermediate. Its primary use is in the synthesis of HALS, which are highly effective at protecting polymers from degradation caused by exposure to light and heat. grandviewresearch.comdatainsightsmarket.com The market for HALS is substantial and projected to grow, driven by the increasing demand for durable plastics in sectors such as packaging, automotive, and construction. futuremarketinsights.comresearchgate.netarchivemarketresearch.comnih.gov

Overview of Research Trajectories for 1,2,2,5 Tetramethyl 4 Piperidinol

Catalytic Hydrogenation of 2,2,6,6-Tetramethyl-4-Piperidone

The conversion of 2,2,6,6-tetramethyl-4-piperidone to this compound via catalytic hydrogenation is a widely adopted method. rsc.orgrsc.org This process involves the reduction of the ketone group in the piperidone ring to a hydroxyl group, yielding the desired piperidinol.

Development of Homogeneous and Heterogeneous Catalytic Systems

Both homogeneous and heterogeneous catalysts have been explored for the hydrogenation of 2,2,6,6-tetramethyl-4-piperidone. nih.govrsc.org Homogeneous catalysts are soluble in the reaction medium, while heterogeneous catalysts exist in a different phase, typically as a solid. rsc.orgacs.orgyoutube.com The choice between these systems often depends on factors like selectivity, activity, and ease of catalyst recovery.

Noble metals have a long history as effective hydrogenation catalysts. acs.orgsci-hub.se

Raney Nickel (Raney Ni): This catalyst is a porous, high-surface-area form of nickel, making it highly active for various hydrogenation reactions, including the reduction of ketones. preciouscatalyst.comyoutube.com It is known for its versatility and can be used under relatively mild conditions. sci-hub.seorgsyn.org Industrially, Raney nickel is a common choice for the liquid-phase hydrogenation of 2,2,6,6-tetramethyl-4-piperidone. google.com

Palladium (Pd): Palladium, often supported on materials like carbon (Pd/C) or alumina (B75360) (Pd/Al2O3), is another effective noble metal catalyst. nih.gov It is recognized for its high activity and selectivity in hydrogenation processes.

To reduce costs and improve performance, significant research has focused on non-noble metal catalysts. rsc.orgrsc.org

Copper-Chromite Catalysts: Copper-chromite (CuCr) catalysts supported on alumina (Al2O3) have shown promise for the hydrogenation of 2,2,6,6-tetramethyl-4-piperidone. rsc.orgrsc.org

Promoter Effects: The addition of promoters can significantly enhance the activity and selectivity of these catalysts. For instance, strontium (Sr) has been identified as an effective promoter for CuCr/Al2O3 catalysts. rsc.orgrsc.org The presence of Sr can lead to smaller copper nanoparticle sizes, providing more active sites for the reaction. It also improves the ratio of Cu+ to Cu0 species, which facilitates the adsorption of the substrate, and reduces the surface acidity of the catalyst, thereby suppressing side reactions. rsc.orgrsc.org Research has demonstrated that a CuCrSr/Al2O3 catalyst can achieve nearly complete conversion of TAA with over 97% selectivity for the desired piperidinol at 120°C. rsc.orgrsc.org

Optimization of Reaction Parameters (Temperature, Pressure, Solvent, Catalyst Loading)

Optimizing reaction parameters is crucial for maximizing the yield and efficiency of the hydrogenation process. mdpi.comresearchgate.net

Temperature: The reaction temperature influences the rate of hydrogenation. For the CuCrSr/Al2O3 catalyst system, 120°C has been identified as an optimal temperature. nih.gov While higher temperatures can increase the conversion rate, they may also lead to the formation of byproducts. rsc.org

Pressure: Hydrogen pressure is another critical factor. Increasing the hydrogen pressure generally has a positive effect on the conversion of TAA. nih.gov An optimal pressure of 4 MPa has been reported for the continuous hydrogenation over a CuCrSr/Al2O3 catalyst. nih.gov

Solvent: The choice of solvent can impact the reaction. researchgate.net In some processes, organic solvents like toluene, dimethylbenzene, or various alcohols are used. google.com

Catalyst Loading: The amount of catalyst used affects the reaction rate. In continuous flow systems, the feed rate of the reactant solution over the catalyst bed is a key parameter that needs to be optimized to achieve high conversion. nih.gov

Continuous Flow Synthesis Approaches

For industrial-scale production, continuous flow processes are often preferred over batch reactions due to their efficiency and cost-effectiveness. rsc.orgrsc.org Continuous hydrogenation using a fixed-bed reactor packed with a catalyst like promoter-modified CuCr/Al2O3 offers a reliable and efficient strategy for the large-scale synthesis of this compound. rsc.orgrsc.orgnih.gov This method allows for consistent product quality and easier process control. researchgate.net A continuous process using a CuCrSr/Al2O3 catalyst has been developed, demonstrating excellent catalytic performance with high conversion and selectivity. rsc.orgrsc.org

Electrochemical Synthesis Routes

Besides catalytic hydrogenation, electrochemical methods offer an alternative pathway for the synthesis of piperidinol derivatives. google.com In this approach, 2,2,6,6-tetramethyl-4-piperidone is reduced at the cathode of an electrolyzer. rsc.org While this method can produce the desired product, it may face challenges in terms of scalability and cost-effectiveness for large-scale industrial production compared to catalytic hydrogenation. rsc.org

Data Tables

Table 1: Comparison of Catalytic Systems for the Hydrogenation of 2,2,6,6-Tetramethyl-4-Piperidone

| Catalyst System | Promoter | Support | Key Findings | Reference |

| Copper-Chromite | Strontium (Sr) | Alumina (Al2O3) | Nearly complete conversion of TAA and over 97% selectivity for TMP at 120°C. The Sr promoter decreases Cu nanoparticle size, increases the Cu+/Cu0 ratio, and reduces surface acidity. | rsc.orgrsc.org |

| Ruthenium | - | - | Ru and Ruδ+ synergistic catalysis efficiently promotes hydrogenation. | dntb.gov.uaresearchgate.net |

| Platinum | - | Carbon | Used in reductive amination of TAA, demonstrating high yield. | google.com |

| Raney Nickel | - | - | A versatile and highly active catalyst for ketone hydrogenation. | preciouscatalyst.comyoutube.com |

Table 2: Optimization of Reaction Parameters for Continuous Hydrogenation over CuCrSr/Al2O3

| Parameter | Optimal Value | Effect | Reference |

| Temperature | 120 °C | Balances high conversion with minimal byproduct formation. | nih.gov |

| Hydrogen Pressure | 4 MPa | Increased pressure leads to higher TAA conversion. | nih.gov |

| Feed Rate | 0.1 mL min⁻¹ | Slower feed rates allow for higher conversion. | nih.gov |

Chemical Reduction Methods (e.g., using Sodium Borohydride)

Chemical reduction represents a fundamental approach for the synthesis of this compound, typically starting from the corresponding ketone, 1,2,2,5-tetramethyl-4-piperidone. Among the various reducing agents, sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent due to its selectivity and operational simplicity. masterorganicchemistry.comsigmaaldrich.com

The reduction of the carbonyl group in the piperidone ring to a hydroxyl group is the key transformation in this method. masterorganicchemistry.com Sodium borohydride is a source of hydride ions (H⁻), which act as nucleophiles, attacking the electrophilic carbon atom of the ketone. masterorganicchemistry.com This process typically involves the use of a protic solvent, such as an alcohol (e.g., methanol or ethanol), which serves to protonate the resulting alkoxide intermediate to yield the final alcohol product. masterorganicchemistry.comnih.gov

The general reaction can be summarized as follows: C₉H₁₇NO + NaBH₄ → C₉H₁₉NO

While sodium borohydride is effective for reducing aldehydes and ketones, it is generally unreactive towards less reactive carbonyl compounds like esters and amides under standard conditions. masterorganicchemistry.com This chemoselectivity is advantageous when other functional groups are present in the molecule.

The efficiency of the reduction can be influenced by several factors, including the reaction temperature, the choice of solvent, and the stoichiometry of the reagents. For instance, the reduction of N-substituted pyridinium (B92312) ylides to the corresponding tetrahydropyridines has been successfully achieved using sodium borohydride in absolute ethanol (B145695) at low temperatures. nih.gov

It is important to note that while chemical reduction methods are widely used, they often involve stoichiometric amounts of the reducing agent, which can lead to the generation of inorganic byproducts.

One-Pot Cascade Catalytic Reactions for this compound Production

In the quest for more efficient and sustainable synthetic processes, one-pot cascade catalytic reactions have emerged as a powerful strategy for the production of this compound. google.com This approach involves the sequential transformation of starting materials through multiple reaction steps in a single reactor without the isolation of intermediates, thereby saving time, resources, and reducing waste. nih.gov

A notable example of a one-pot cascade reaction for the synthesis of 2,2,6,6-tetramethyl-4-piperidinol (B29938), a close analogue of the target compound, involves the reaction of acetone (B3395972) and ammonia. google.com This process typically proceeds through the initial formation of 2,2,6,6-tetramethyl-4-piperidone, which is then subsequently reduced in the same pot to the desired piperidinol. google.com

A patented method describes a one-pot synthesis where acetone, an organic solvent, and a catalyst are charged into an autoclave. google.com Ammonia is then introduced, followed by hydrogen gas for the reduction step. google.com The catalyst in this process can be a metal chloride, such as palladium chloride, aluminum chloride, zinc chloride, or calcium chloride, supported on activated carbon. google.com

The key advantages of this one-pot cascade approach include:

Simplified Operation: Eliminates the need for isolating and purifying intermediates.

Reduced Waste: Minimizes the generation of byproducts and solvent waste. google.com

The table below summarizes the key parameters of a patented one-pot cascade catalytic reaction for the synthesis of 2,2,6,6-tetramethyl-4-piperidinol. google.com

| Parameter | Description |

| Starting Materials | Acetone, Ammonia, Hydrogen |

| Solvent | Toluene, xylene, mesitylene, petroleum ether, dimethoxyethane, or an aliphatic alcohol |

| Catalyst | Metal chloride (e.g., PdCl₂, AlCl₃, ZnCl₂, CaCl₂) on activated carbon |

| Reaction Temperature | 20-80 °C (amination), 20-180 °C (hydrogenation) |

| Reaction Time | 1-5 hours for each step |

This methodology represents a significant advancement towards a more economical and environmentally friendly production of piperidinol derivatives.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for industrial chemicals, including this compound. mdpi.com The focus is on developing processes that are more environmentally benign by minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. mdpi.comnih.gov

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution. researchgate.netresearchgate.net In the context of piperidinol synthesis, research is exploring solvent-free reaction conditions or the use of greener alternative media.

Solvent-free reactions, where the reactants themselves act as the reaction medium, can lead to significant reductions in waste and simplify product purification. researchgate.net For example, the synthesis of 1,2,4,5-tetrasubstituted imidazoles has been achieved under solvent-free conditions using molecular iodine as a catalyst. researchgate.net While not directly related to piperidinol synthesis, this demonstrates the feasibility of solvent-free approaches for heterocyclic compound synthesis.

Another green approach is the use of alternative solvents, such as water or deep eutectic solvents (DESs). researchgate.net DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, non-toxic, and inexpensive. researchgate.net The synthesis of piperidin-4-one derivatives has been successfully carried out using a deep eutectic solvent composed of glucose and urea, highlighting the potential of these green solvents in the synthesis of related compounds. researchgate.net

Atom economy, a concept developed by Barry Trost, is a central tenet of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. nih.govrsc.org Reactions with high atom economy are inherently more sustainable as they generate less waste. nih.gov

In the synthesis of this compound, synthetic strategies are being evaluated based on their atom economy. For instance, addition reactions and rearrangements are considered highly atom-economical as they, in principle, incorporate all reactant atoms into the final product. rsc.org In contrast, substitution and elimination reactions are less atom-economical as they generate stoichiometric byproducts. nih.gov

The one-pot cascade catalytic reactions discussed in section 2.4 are a prime example of a process with improved atom economy. google.com By combining multiple steps and minimizing the use of auxiliary reagents, these reactions significantly reduce the amount of waste generated per unit of product. google.com

The table below provides a conceptual comparison of the atom economy for different types of reactions relevant to the synthesis of piperidinol derivatives.

| Reaction Type | Atom Economy | Byproduct Generation |

| Addition | High (approaching 100%) | Minimal |

| Rearrangement | High (approaching 100%) | Minimal |

| Substitution | Lower | Stoichiometric byproducts |

| Elimination | Lower | Stoichiometric byproducts |

By prioritizing synthetic routes with high atom economy, the chemical industry can move towards more sustainable and environmentally responsible manufacturing processes for important compounds like this compound.

Reactions Involving the Piperidinol Hydroxyl Functionality

The hydroxyl group at the C-4 position is a key site for derivatization, enabling the introduction of various functional moieties through esterification, etherification, oxidation, and substitution reactions.

Esterification of the C-4 hydroxyl group is one of the most important reactions for producing high-molecular-weight and polymeric HALS. These reactions link the piperidinol moiety to various acidic or ester-containing molecules, leading to stabilizers with improved compatibility, lower volatility, and enhanced performance in polymer matrices. kyoto-u.ac.jp Most commercial HALS are synthesized by converting 2,2,6,6-tetramethyl-4-piperidinone into 2,2,6,6-tetramethyl-4-piperidinol, which then undergoes esterification. kyoto-u.ac.jp

Transesterification is a widely employed industrial method for synthesizing HALS. This process involves reacting 2,2,6,6-tetramethyl-4-piperidinol with a low-molecular-weight ester, typically a dimethyl ester, in the presence of a catalyst. The reaction proceeds by substituting the alcohol moiety of the ester with the piperidinol.

A notable example is the synthesis of Bis(2,2,6,6-tetramethyl-4-piperidinyl) maleate (B1232345), a key intermediate for new types of HALS. mdpi.com This synthesis is achieved through the transesterification of dimethyl maleate with 2,2,6,6-tetramethyl-4-piperidinol. The process is driven to completion by the continuous removal of the methanol byproduct, typically through distillation. mdpi.com Similarly, the commercially significant HALS, Tinuvin 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate), is industrially prepared via the transesterification of dimethyl sebacate (B1225510) with 2,2,6,6-tetramethyl-4-piperidinol. google.com

Table 1: Transesterification of Dimethyl Maleate with 2,2,6,6-Tetramethyl-4-Piperidinol

| Parameter | Value/Condition | Source |

| Reactants | Dimethyl Maleate, 2,2,6,6-Tetramethyl-4-Piperidinol | mdpi.com |

| Catalyst | Zeolite Supported Tetraisopropyl Titanate | mdpi.com |

| Solvent | Dimethylbenzene-Ethylbenzene (DE) | mdpi.com |

| Reaction | Reflux with continuous removal of methanol | mdpi.com |

| Product | Bis(2,2,6,6-tetramethyl-4-piperidinyl) maleate | mdpi.com |

The choice of catalyst is critical for achieving high yields and selectivity in esterification and transesterification reactions involving sterically hindered alcohols like 2,2,6,6-tetramethyl-4-piperidinol. While traditional homogeneous catalysts like organotin compounds or simple titanates are effective, they can be difficult to remove from the final product. google.comgoogle.com

Heterogeneous catalysts offer significant advantages, including ease of separation and recyclability. google.com Zeolite-based catalysts, in particular, have garnered attention due to their defined pore structures and tunable acidity. mdpi.com A highly effective catalyst for the transesterification of dimethyl maleate with 2,2,6,6-tetramethyl-4-piperidinol is zeolite-supported tetraisopropyl titanate. mdpi.com This catalyst combines the high activity of the titanate with the benefits of a solid support. mdpi.com The zeolite framework allows for high dispersion of the active titanium species, enhancing catalytic efficiency. google.com Research has shown that under optimized conditions using this catalyst, the reaction achieves high rates and yields, good selectivity, and the catalyst can be successfully recycled with minimal waste generation. mdpi.com

Table 2: Catalyst Performance in Esterification

| Catalyst | Type | Advantages | Application Example | Source |

| Zeolite Supported Tetraisopropyl Titanate | Heterogeneous | High activity, good selectivity, recyclable, low waste | Synthesis of Bis(2,2,6,6-tetramethyl-4-piperidinyl) maleate | mdpi.com |

| Dibutyltin Dilaurate / Stannous Octoate | Homogeneous | Effective for direct esterification | Synthesis of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate | google.com |

| Tetraalkyl Titanates | Homogeneous | Effective but can hydrolyze and cause discoloration | General polyesterification | google.com |

The hydroxyl group of 2,2,6,6-tetramethyl-4-piperidinol can also be converted into an ether linkage. This derivatization is another route to modify the properties of the HALS molecule.

One synthetic approach involves the reaction of a spiro-oxirane derivative of tetramethylpiperidine (B8510282) with an alcohol. For instance, 5,5,7,7-tetramethyl-1-oxa-6-azaspiro[2.5]octane, formed from the parent piperidone, reacts with phenols or ethanol in either acidic or basic conditions. researchgate.net The reaction proceeds via the nucleophilic attack of the alkoxide or phenoxide on the epoxide ring, resulting in the formation of 4-aryloxymethyl- or 4-ethoxymethyl-2,2,6,6-tetramethyl-4-piperidinol, respectively. researchgate.net This method selectively yields a single isomer, demonstrating a regioselective etherification at the C-4 position. researchgate.net

Alkoxylation, specifically ethoxylation, can be achieved by reacting 2,2,6,6-tetramethyl-4-piperidinol with ethylene (B1197577) oxide. This reaction leads to the formation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol, a valuable intermediate for further derivatization into more complex light stabilizers.

The oxidation of the secondary alcohol at the C-4 position regenerates the corresponding ketone, 2,2,6,6-tetramethyl-4-piperidone, also known as triacetonamine (B117949) (TAA). nih.gov This transformation is the reverse of the primary synthesis route for the piperidinol, which involves the reduction of TAA. nih.govprepchem.com

This oxidation is a key reaction in certain synthetic pathways and is particularly relevant in the context of nitroxide-mediated oxidation chemistry. Stable nitroxide radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives are powerful catalysts for the selective oxidation of alcohols. The catalytic cycle involves the oxidation of the alcohol by an oxoammonium salt, which is the active oxidant. orgsyn.orgorgsyn.org The resulting hydroxylamine (B1172632) can then be re-oxidized to the oxoammonium salt by a stoichiometric co-oxidant.

Specifically, derivatives of 2,2,6,6-tetramethyl-4-piperidinol can be oxidized to the corresponding 4-piperidone (B1582916) derivatives. For example, 4-acetylamino-2,2,6,6-tetramethylpiperidine can be oxidized using an oxoammonium tetrafluoroborate (B81430) salt to yield the corresponding 4-piperidone. orgsyn.org This method is highly efficient for converting secondary alcohols to ketones under mild conditions.

Direct nucleophilic substitution at the C-4 carbon bearing the hydroxyl group is challenging due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). However, this transformation can be achieved through indirect pathways.

One effective strategy involves the conversion of the hydroxyl group into a better leaving group, such as a tosylate or mesylate, which can then be displaced by a suitable nucleophile. Another pathway, as described in the etherification section, utilizes an epoxide intermediate. The synthesis of 4-aryloxymethyl-2,2,6,6-tetramethyl-4-piperidinol from a spiro-oxirane intermediate is a prime example of a nucleophilic substitution reaction at the C-4 position. researchgate.net In this case, the reaction of the spiro-oxirane with a phenol (B47542) involves the nucleophilic attack of the phenoxide ion on one of the epoxide carbons, leading to ring-opening and the formation of a C-O bond at the C-4 position. researchgate.net This reaction is highly regioselective, yielding the C-4 substituted piperidinol derivative. researchgate.net

Esterification Reactions for Hindered Amine Light Stabilizer (HALS) Precursors

Reactions Involving the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom within the piperidine ring is a key site for functionalization. Its nucleophilicity, though sterically hindered, can be exploited in several important chemical reactions.

The secondary amine of the piperidinol can undergo N-alkylation to introduce various alkyl groups. This reaction is typically achieved by treating the piperidinol with an alkyl halide. Due to the steric hindrance around the nitrogen, these reactions can require elevated temperatures or long reaction times. However, microwave irradiation has been shown to significantly accelerate the process, reducing reaction times from many hours to mere minutes and often improving yields. technion.ac.il A key advantage of this method is its chemoselectivity; the N-alkylation proceeds without affecting the hydroxyl group on the ring. technion.ac.il

N-acylation is another important transformation, leading to the formation of amides. This can be accomplished using acylating agents like isophthaloyl chloride to link two piperidinyl units, forming compounds such as N,N'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzenedicarboxamide. researchgate.net These N-acyl derivatives are important intermediates in the synthesis of specialized polymers and light stabilizers.

| Alkylating Agent | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Allyl Bromide | Thermal (40h) | N-allyl-2,2,6,6-tetramethylpiperidin-4-ol | Good | technion.ac.il |

| Allyl Bromide | Microwave (20 min) | N-allyl-2,2,6,6-tetramethylpiperidin-4-ol | Improved | technion.ac.il |

| Benzyl Bromide | Thermal (40h) | N-benzyl-2,2,6,6-tetramethylpiperidin-4-ol | Good | technion.ac.il |

| Benzyl Bromide | Microwave (20 min) | N-benzyl-2,2,6,6-tetramethylpiperidin-4-ol | Improved | technion.ac.il |

The piperidine nitrogen can be further alkylated to form quaternary ammonium (B1175870) salts. This transformation, known as the Menschutkin reaction, involves treating the N-alkylated piperidine derivative (a tertiary amine) with an alkyl halide. acs.org The reaction converts the neutral amine into a positively charged quaternary ammonium ion, paired with a halide counter-ion. acs.org

The synthesis of these salts is significant as they serve as precursors for various dyes and are explored for their potential as antimicrobial agents and phase transfer catalysts. technion.ac.ilacs.org The reaction conditions can be optimized, with microwave synthesis offering a route to reduced reaction times and high yields. technion.ac.il

| Reactant 1 (Tertiary Amine) | Reactant 2 (Alkyl Halide) | Reaction Type | Product (Quaternary Ammonium Salt) | Reference |

|---|---|---|---|---|

| N-alkyl-2,2,6,6-tetramethylpiperidine derivative | Methyl Iodide (CH₃I) | Menschutkin Reaction | N-alkyl-N-methyl-2,2,6,6-tetramethylpiperidinium iodide | acs.orgorganic-chemistry.org |

| N-alkyl-2,2,6,6-tetramethylpiperidine derivative | Ethyl Bromide (C₂H₅Br) | Menschutkin Reaction | N-alkyl-N-ethyl-2,2,6,6-tetramethylpiperidinium bromide | acs.orgorganic-chemistry.org |

One of the most significant transformations of this compound is its oxidation to form stable nitroxide radicals. This process typically occurs in two steps.

First, the secondary amine is oxidized to a hydroxylamine, 1-hydroxy-2,2,6,6-tetramethylpiperidine. wikipedia.org This intermediate is a white, solid organic compound. wikipedia.org

The subsequent oxidation of this hydroxylamine yields the highly stable nitroxide radical, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO. acs.org TEMPO is a red-orange solid characterized by a stable free radical on the nitroxyl (B88944) group (N-O•). acs.orgrhhz.net The remarkable stability of TEMPO is attributed to the steric protection provided by the four methyl groups adjacent to the nitrogen, which prevents dimerization and other radical-destroying reactions. rhhz.net A derivative, 4-Hydroxy-TEMPO (often called TEMPOL), is produced from the direct oxidation of 2,2,6,6-tetramethyl-4-piperidinol. sigmaaldrich.com

TEMPO and its derivatives are widely used as radical markers, catalysts for the selective oxidation of alcohols to aldehydes and ketones, and as mediators in controlled radical polymerization. organic-chemistry.orgacs.org The oxidation of the parent piperidinol to the corresponding oxoammonium salt, which is the active oxidant for alcohols, is a cornerstone of TEMPO-catalyzed oxidation reactions. nih.gov

Modifications of the Piperidine Ring System and Side Chains

Beyond the nitrogen atom, the carbon framework of the piperidinol scaffold can also be modified, although these transformations can be more challenging.

Direct functionalization of the C-H bonds of the methyl groups on the piperidine ring is a significant challenge due to their high bond dissociation energy. acs.org However, advanced synthetic methods have been developed to achieve this. Transition-metal-catalyzed C-H activation provides a pathway to introduce new carbon-carbon or carbon-heteroatom bonds at these positions. acs.orgnih.gov For instance, rhodium(II) complexes have been shown to mediate the activation of both C-C and C-H bonds of the tetramethylpiperidine framework in TEMPO. acs.org

Another strategy involves the use of "frustrated radical pairs," where a transient, highly reactive radical is generated alongside the persistent TEMPO radical to achieve homolytic cleavage and subsequent functionalization of aliphatic C-H bonds. nih.gov These methods, while powerful, often require specialized catalysts and conditions, highlighting the inherent stability and inertness of the methyl groups.

The presence of a hydroxyl group at the C4 position introduces a stereocenter into the this compound molecule. This existing chirality can be used to direct the stereochemical outcome of subsequent reactions, a process known as diastereoselective synthesis. researchgate.net

Synthetic methods have been developed for the diastereoselective construction of substituted piperidines, where the reaction selectivity can be controlled by the sequence of bond formation. researchgate.netnih.gov For example, multicomponent reactions involving aziridines or other chiral building blocks can be used to construct complex piperidine-containing scaffolds with high stereocontrol. nih.gov While many studies focus on constructing the piperidine ring itself with high stereoselectivity, the principles can be applied to reactions on a pre-existing chiral piperidinol scaffold. researchgate.netacs.org The steric and electronic environment created by the axial or equatorial orientation of the hydroxyl group can influence the approach of reagents, favoring the formation of one diastereomer over another in subsequent modifications of the ring or side chains.

Synthesis of Polymerizable Monomers from this compound

The synthesis of polymerizable monomers from hindered amine light stabilizers (HALS) is a significant area of research for the development of polymer additives with enhanced performance and longevity. These monomers can be incorporated into polymer backbones, leading to a more permanent stabilization effect compared to traditional, mobile HALS additives. However, a review of the available scientific literature and patent databases indicates a lack of specific research focused on the synthesis of polymerizable monomers directly from this compound.

While extensive research has been conducted on the derivatization of the closely related and commercially significant compound, 2,2,6,6-tetramethyl-4-piperidinol, into various polymerizable monomers such as acrylates and methacrylates, similar studies involving the this compound isomer are not readily found in the public domain.

For instance, the synthesis of acrylate (B77674) and acrylamide (B121943) monomers from 2,2,6,6-tetramethyl-4-piperidinol is a well-documented process. researchgate.net These methods typically involve the reaction of the hydroxyl group of the piperidinol with acryloyl chloride or a similar acrylic acid derivative. researchgate.net The resulting monomers can then undergo radical chain polymerization with other vinyl monomers to produce copolymers with covalently bound HALS moieties. researchgate.net

Despite the structural similarity, the different substitution pattern on the piperidine ring in this compound could potentially influence its reactivity and the properties of any resulting monomers and polymers. However, without specific studies on this compound, any discussion on its potential for creating polymerizable monomers remains speculative.

Table of Research Findings on Monomer Synthesis from Piperidinol Derivatives

| Piperidinol Derivative | Monomer Type | Synthesis Method | Reference |

| 2,2,6,6-tetramethyl-4-piperidinol | Acrylate | Reaction with acryloyl chloride | researchgate.net |

| 2,2,6,6-tetramethyl-4-piperidinol | Acrylamide | Reaction with acryloyl chloride | researchgate.net |

| 2,2,6,6-tetramethyl-4-piperidinol | Methyl acrylate derivative | Functionalization with methyl acrylate | researchgate.net |

| This compound | Not Reported | Not Reported | N/A |

As indicated in the table, there is a notable absence of published research detailing the synthesis of polymerizable monomers from this compound. Researchers in the field have focused their efforts on the more common 2,2,6,6-tetramethylpiperidine (B32323) derivatives for the development of polymeric HALS.

Advanced Structural Elucidation and Spectroscopic Characterization

Conformational Analysis of the Piperidine (B6355638) Ring in 1,2,2,5-Tetramethyl-4-Piperidinol and Derivatives

The six-membered piperidine ring is not planar and can adopt several conformations, with the chair and boat forms being the most significant. The presence of bulky tetramethyl groups significantly influences the conformational dynamics of the ring.

Chair-Boat Interconversions and Energy Barriers

Piperidine and its derivatives are known to exist predominantly in a chair conformation to minimize torsional strain. ias.ac.in However, the introduction of bulky substituents can lead to the contribution of other conformations, such as the boat form. ias.ac.in The interconversion between these forms involves surmounting specific energy barriers. While specific energy barrier values for this compound are not detailed in the provided results, the study of related hindered piperidines shows that the presence of substituents can profoundly affect the conformational equilibria. ias.ac.in For some N-nitroso piperidine derivatives, an equilibrium mixture of boat forms has been observed. ias.ac.in

Influence of Steric Hindrance from Tetramethyl Groups on Conformation

The four methyl groups on the piperidine ring of this compound create significant steric hindrance. This steric strain plays a crucial role in determining the most stable conformation of the molecule. In related 2,2,6,6-tetramethyl-4-piperidinol (B29938) derivatives, the piperidine ring is consistently found in a chair conformation. researchgate.net This suggests that the chair form is the most effective at alleviating the steric strain imposed by the multiple methyl groups. In a derivative, 4-phenoxymethyl-2,2,6,6-tetramethyl-4-piperidinol, the chair conformation is adopted with the bulkier phenoxymethyl (B101242) substituent in an equatorial position to further minimize steric interactions. researchgate.net

X-ray Crystallography Studies for Solid-State Structure Determination

X-ray crystallography provides definitive information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The way molecules are arranged in a crystal, known as crystal packing, is governed by intermolecular forces. nih.govnih.gov Hydrogen bonding is a particularly important interaction that can significantly influence the crystal structure. nih.govnih.gov In the crystal structure of 4-phenoxymethyl-2,2,6,6-tetramethyl-4-piperidinol, a derivative of the title compound, the molecules are packed in a topologically equivalent manner, even in different space groups. researchgate.net The presence of a hydroxyl group in this compound allows for the formation of hydrogen bonds, which are expected to play a crucial role in its crystal packing. nih.govnih.gov These interactions contribute to the stability of the crystal lattice. nih.gov

Resolution of Steric Hindrance and Salt Formation

The crystal structure reveals how the molecule arranges itself to minimize the steric hindrance from the bulky tetramethyl groups. The adoption of a chair conformation is a key factor in this resolution. researchgate.net When this compound forms salts, such as with chlorides or nitrates, the packing in the crystal is dictated by the new ionic and hydrogen bonding interactions. For instance, in related piperazine (B1678402) salts, protonation at a nitrogen atom leads to the formation of N—H⋯Cl or N—H⋯O hydrogen bonds, which organize the molecules into chains or more complex networks. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.org

¹H and ¹³C NMR data are available for 2,2,6,6-tetramethyl-4-piperidinol, a closely related compound. chemicalbook.comguidechem.com For this compound, the NMR spectra would be expected to show distinct signals for the different methyl groups and the protons on the piperidine ring, with their chemical shifts and coupling constants providing insight into their spatial arrangement. The labels 'a' and 'e' in the NMR spectra of related compounds are used to denote axial and equatorial positions within the piperidine ring, confirming the chair conformation in solution. rsc.org

Below are representative, though not specific to the title compound, NMR data for a similar piperidinol derivative to illustrate the type of information obtained.

Table 1: Representative ¹H NMR Data for a Piperidinol Derivative

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 1.01 | s | 6H | C(CH₃)₂ |

| 1.15 | s | 6H | C(CH₃)₂ |

| 1.36 | dd | 2H | Ring CH₂ |

| 1.83 | d | 2H | Ring CH₂ |

| 2.22 | s | 3H | N-CH₃ |

| 3.91 | m | 1H | CH-OH |

Data derived from a representative compound, 1,2,2,6,6-pentamethylpiperidine-4-ol. rsc.org

Table 2: Representative ¹³C NMR Data for a Piperidinol Derivative

| Chemical Shift (ppm) | Assignment |

|---|---|

| 20.54 | C(CH₃)₂ |

| 28.04 | C(CH₃)₂ |

| 33.28 | N-CH₃ |

| 50.06 | Ring CH₂ |

| 55.34 | Ring C(CH₃)₂ |

| 63.91 | CH-OH |

Data derived from a representative compound, 1,2,2,6,6-pentamethylpiperidine-4-ol. rsc.org

These spectroscopic techniques, in conjunction, provide a comprehensive picture of the structural characteristics of this compound, from its dynamic behavior in solution to its ordered arrangement in the solid state.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structural Assignments

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously assigning the proton (¹H) and carbon-¹³ (¹³C) signals and elucidating the intricate bonding network of this compound. slideshare.net

COrrelation SpectroscopY (COSY) experiments reveal proton-proton (¹H-¹H) coupling correlations, identifying adjacent protons within the piperidine ring. sdsu.edu For instance, the proton at the C4 position (H4), attached to the hydroxyl-bearing carbon, would show a correlation to the protons on the neighboring C3 and C5 carbons.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹JCH). youtube.com This technique allows for the direct assignment of each proton signal to its corresponding carbon atom in the molecular skeleton. sdsu.edu

Nuclear Overhauser Effect SpectroscopY (NOESY) is instrumental in determining the spatial proximity of protons, which helps to define the stereochemistry and preferred conformation of the molecule. slideshare.net For example, NOESY can distinguish between axial and equatorial protons and methyl groups on the piperidine ring.

| 2D NMR Technique | Information Gained | Application to this compound |

| COSY | ¹H-¹H scalar coupling | Identifies neighboring protons on the piperidine ring. |

| HSQC | ¹H-¹³C one-bond correlation | Assigns protons to their directly attached carbons. |

| HMBC | ¹H-¹³C long-range correlation (2-3 bonds) | Confirms connectivity between different parts of the molecule. |

| NOESY | ¹H-¹H through-space correlation | Elucidates the 3D structure and stereochemistry. |

Variable Temperature NMR for Conformational Dynamics

The piperidine ring of this compound is not static and can undergo conformational changes, primarily chair-chair interconversion. Variable Temperature (VT) NMR studies are employed to investigate these dynamics. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. rit.edu

At room temperature, the conformational exchange may be fast on the NMR timescale, resulting in averaged signals. As the temperature is lowered, the rate of interconversion decreases, and the signals for the individual conformers may become distinct. This allows for the determination of the energy barriers (Gibbs free energy, ΔG‡) associated with the conformational changes. rit.edu These studies provide valuable insights into the flexibility of the piperidine ring and the steric interactions of the methyl and hydroxyl substituents.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in this compound by probing their characteristic vibrational frequencies. nih.govresearchgate.net

The FT-IR spectrum of this compound exhibits characteristic absorption bands. A broad band in the region of 3400-3100 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. researchgate.net The N-H stretching of the secondary amine in the piperidine ring also appears in this region as a narrower peak. researchgate.net Strong absorptions in the 2985-2842 cm⁻¹ range are assigned to the C-H stretching vibrations of the methyl and methylene (B1212753) groups. researchgate.net

Raman spectroscopy complements FT-IR and is particularly useful for observing non-polar bonds. The symmetric stretching of the C-C bonds in the ring and the C-H bonds of the methyl groups would be expected to show strong signals in the Raman spectrum.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

| O-H Stretch (H-bonded) | 3400 - 3100 (broad) | FT-IR |

| N-H Stretch | 3400 - 3100 (narrow) | FT-IR |

| C-H Stretch (Aliphatic) | 2985 - 2842 | FT-IR, Raman |

| C-O Stretch | ~1100 | FT-IR |

| C-N Stretch | ~1200 | FT-IR |

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Weight Validation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. libretexts.org The nominal molecular weight of this compound is 157.25 g/mol . chemeo.com

Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation. The fragmentation of cyclic amines is often dominated by alpha-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, this would lead to the loss of a methyl radical (CH₃˙) to form a stable iminium ion.

Another common fragmentation pathway for alcohols is the loss of a water molecule (H₂O) from the molecular ion. libretexts.org The analysis of the relative abundances of these and other fragment ions in the mass spectrum provides a fingerprint that can be used to confirm the structure of the compound.

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 157 | Molecular Ion [M]⁺˙ |

| 142 | [M - CH₃]⁺ |

| 139 | [M - H₂O]⁺˙ |

| 124 | [M - CH₃ - H₂O]⁺ |

| 58 | [C₃H₈N]⁺ |

Theoretical and Computational Chemistry Studies of 1,2,2,5 Tetramethyl 4 Piperidinol

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations provide profound insights into the intrinsic properties of molecules, offering a microscopic view of their electronic structure and behavior. For substituted piperidinols, these methods are crucial for understanding their conformational preferences and spectroscopic characteristics.

Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) and other ab initio methods are powerful tools for elucidating the electronic landscape of molecules like tetramethyl-piperidinol derivatives. These calculations reveal the distribution of electron density and the energies of molecular orbitals, which are fundamental to understanding chemical reactivity and spectroscopic properties.

The electronic properties of a related piperidine (B6355638) derivative, 1-(5-Hydroxymethyl - 4 [ 5 (5-oxo-5-piperidin- 1 -yl-penta- 1,3 -dienyl)-benzo hmdb.canist.gov dioxol- 2 -yl]-tetrahydro -furan-2 -yl)-5-methy l-1Hpyrimidine-2,4dione, have been investigated using DFT. scielo.br Such studies typically involve the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. For piperidine derivatives, the lone pair of electrons on the nitrogen atom significantly contributes to the HOMO, making it a primary site for electrophilic attack or protonation. The presence of the hydroxyl group also influences the electronic distribution through its electron-donating and hydrogen-bonding capabilities.

Energy Minimization and Conformational Landscapes

The piperidine ring can adopt several conformations, with the chair form being the most stable. However, the presence of bulky substituents, such as the four methyl groups in 2,2,6,6-tetramethyl-4-piperidinol (B29938), can lead to steric strain and potentially favor other conformations like the twist-boat.

Conformational studies on related compounds, such as 1,2,-2,6,6-pentamethyl-4-phenyl-4-piperidinol, have been conducted to understand the influence of substituents on the ring's geometry. acs.org Energy minimization calculations using methods like DFT help to identify the most stable conformations and the energy barriers between them. For 2,2,6,6-tetramethyl-4-piperidinol, the chair conformation is generally preferred, with the hydroxyl group occupying either an axial or equatorial position. The relative energies of these two forms are influenced by intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom, which is possible in the axial conformation.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can then be compared with experimental data to validate the computed structures and electronic properties.

Vibrational Frequencies: The calculation of vibrational frequencies using methods like DFT allows for the prediction of infrared (IR) and Raman spectra. The characteristic vibrational modes, such as the O-H stretch of the hydroxyl group and the C-N stretching of the piperidine ring, can be identified and compared with experimental FTIR spectra. researchgate.net These comparisons help to confirm the functional groups present in the molecule and provide information about its conformational state.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into processes such as solvation, intermolecular interactions, and conformational changes.

Solvation Effects and Intermolecular Interactions

The behavior of 1,2,2,5-tetramethyl-4-piperidinol in solution is governed by its interactions with solvent molecules. MD simulations can model these interactions explicitly, providing a detailed picture of the solvation shell around the molecule. The hydroxyl group and the nitrogen atom of the piperidine ring are capable of forming hydrogen bonds with protic solvents like water or alcohols. These interactions can influence the conformational preferences of the molecule and its aggregation behavior. The solubility of 2,2,6,6-tetramethyl-4-piperidinol in water and its slight solubility in chloroform (B151607) and methanol (B129727) highlight the importance of these intermolecular forces. mallakchemicals.com

Reaction Mechanism Elucidation via Computational Methods

Detailed computational studies specifically elucidating the reaction mechanisms involving this compound are not prominently available in the current body of scientific literature. General computational approaches for related hindered amines have been used to investigate their role in polymer stabilization. nih.gov

Transition State Characterization in Reactions Involving this compound

There is a lack of specific published data on the transition state characterization for reactions directly involving this compound. Theoretical studies on similar molecules, such as the reaction of substituted thiophenes with pyrrolidine, have utilized DFT calculations to map out reaction pathways and characterize the transition states for nucleophilic aromatic substitution, confirming stepwise mechanisms involving zwitterionic intermediates. nih.gov A similar approach could theoretically be applied to understand reactions of this compound.

Reaction Coordinate Analysis for Selectivity Studies

Specific reaction coordinate analyses for selectivity studies of this compound are not found in the reviewed literature. For related compounds, computational methods have been employed to understand stereoselectivity. For example, studies on the synthesis of substituted piperidines have used computational analysis to explain the observed stereochemical outcomes. nih.gov Such analyses for this compound would be necessary to understand how its specific stereochemistry influences its reactivity and stabilizing efficiency.

Applications in Organic Synthesis and Materials Science

Precursors in Organic Synthesis and Fine Chemicals Production

2,2,6,6-Tetramethyl-4-piperidinol (B29938) serves as a critical intermediate in the production of various fine chemicals. ontosight.aimallakchemicals.commyuchem.com It is a white crystalline solid that can be synthesized through methods like the reduction of 2,2,6,6-tetramethyl-4-piperidone. prepchem.comnih.gov One common laboratory-scale synthesis involves the reduction of the corresponding piperidone with sodium borohydride (B1222165). prepchem.com Industrially, it is often produced via the catalytic hydrogenation of triacetoneamine (TAA). nih.govrsc.orgrsc.org

| Method | Precursor | Reagents/Catalyst | Key Conditions | Product | Reference |

|---|---|---|---|---|---|

| Chemical Reduction | 2,2,6,6-tetramethyl-4-piperidone | Sodium borohydride | - | 2,2,6,6-tetramethyl-4-piperidinol | prepchem.com |

| Catalytic Hydrogenation | Triacetoneamine (TAA) | CuCrSr/Al₂O₃ catalyst | 120 °C, 4 MPa hydrogen pressure | 2,2,6,6-tetramethyl-4-piperidinol (TMP) | nih.gov |

| One-Pot Cascade Reaction | Acetone (B3395972) and Ammonia | Metal chloride on activated carbon | Step 1: 20-80°C; Step 2: 20-180°C with hydrogen | 2,2,6,6-tetramethyl-4-piperidinol | google.com |

While chiral auxiliaries are crucial in asymmetric synthesis for controlling the stereochemical outcome of reactions, the direct use of 2,2,6,6-tetramethyl-4-piperidinol as a chiral auxiliary is not widely documented in major literature. sigmaaldrich.com The field of chiral auxiliaries typically employs structures like ephedrine (B3423809) derivatives and oxazolidinones to synthesize enantiomerically pure compounds. sigmaaldrich.comresearchgate.net Although derivatives of tetramethylpiperidine (B8510282) can be synthesized into chiral compounds, the parent alcohol itself is not a common choice for a chiral auxiliary. researchgate.net

2,2,6,6-Tetramethyl-4-piperidinol is a key intermediate for creating more complex molecules, including various derivatives of the tetramethylpiperidine scaffold. mallakchemicals.comkyoto-u.ac.jp It can be used to produce piperidinyloxy free radical derivatives and is also employed in pharmaceutical synthesis. ontosight.aimallakchemicals.comchemicalbook.com For instance, it serves as a reactant in the synthesis of bis(2,2,6,6-tetramethyl-4-piperidinyl) maleate (B1232345), which is another important intermediate for new types of HALS. nih.gov

The secondary amine group in 2,2,6,6-tetramethyl-4-piperidinol can be alkylated to form tertiary amines, which are a class of quaternary ammonium (B1175870) compounds. A notable example is its conversion to 1,2,2,6,6-pentamethyl-4-piperidinol through methylation, typically using methyl iodide. redalyc.org This N-methylated derivative is also a precursor for specialized polymeric HALS. redalyc.orgplu.mxresearchgate.net The synthesis of such tertiary HALS is explored to overcome the reactivity of the N-H bond present in secondary HALS during certain polymerization processes. redalyc.org

Precursors for Spin Labels in Electron Paramagnetic Resonance (EPR) Spectroscopy

Beyond polymer stabilization, 1,2,2,5-tetramethyl-4-piperidinol is a valuable precursor for the synthesis of stable nitroxide radicals, which are used as spin labels and probes in Electron Paramagnetic Resonance (EPR) spectroscopy. ontosight.ai EPR is a powerful technique for studying systems with unpaired electrons, and stable radicals like those derived from the tetramethylpiperidine structure are essential for this purpose. libretexts.orgnih.gov

Synthesis of Nitroxide Radicals (e.g., TEMPO and its derivatives)

The most prominent nitroxide radicals synthesized from piperidine (B6355638) derivatives are based on the 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) scaffold. libretexts.org this compound serves as a direct precursor to 4-Hydroxy-TEMPO (often abbreviated as TEMPOL). The synthesis involves the oxidation of the secondary amine group within the piperidine ring to a nitroxyl (B88944) group (N-O•). ontosight.ai The four methyl groups adjacent to the nitrogen atom provide steric hindrance that makes the resulting radical remarkably stable, allowing it to be isolated and used in a wide range of applications. ontosight.ainih.gov These TEMPO-based nitroxides are among the most popular and widely employed spin labels, partly due to the availability of their precursors, with many becoming industrially produced reagents. researchgate.net

Applications in Probing Chemical Environments and Dynamics (non-biological systems)

Once synthesized, TEMPO and its derivatives are used as spin probes to investigate the molecular environments and dynamics of various non-biological systems using EPR spectroscopy. The EPR spectrum of a nitroxide radical is highly sensitive to its local environment, including its rotational mobility and the polarity of its surroundings. libretexts.orgmdpi.com

In materials science, these spin probes are used to study the structure and dynamics of polymer matrices at a molecular level. libretexts.org By introducing a TEMPO-based spin probe into a polymer like polypropylene, researchers can analyze the EPR spectra at different temperatures to determine parameters such as rotational correlation times. mdpi.com This provides insights into phenomena like the coil-to-globule transition in thermoresponsive polymers or the mobility of polymer chains. mdpi.commdpi.com Simulations of the EPR spectra allow for the precise determination of magnetic and dynamic parameters of the spin probe within the material. mdpi.commdpi.com These spin labels have also been used to study supramolecular host-guest complexes, where changes in the EPR spectrum upon complexation can be used to determine binding constants and understand the dynamics of the interaction. nih.gov

| System Studied | Information Gained via EPR | Key Findings/Observations | Reference |

|---|---|---|---|

| Poly(N-isopropylacrylamide) (PNIPAM) Aqueous Solutions | Coil-to-globule transition dynamics | EPR spectra simulations confirmed the formation of molten globules and subsequent collapse, making the globule denser. | mdpi.com |

| Polypropylene (PP) Matrix | Rotational mobility of the spin probe | The rotational mobility of TEMPO around the N-O bond was found to be strongly hindered within the polymer matrix. | mdpi.com |

| Cucurbituril (B1219460) Host-Guest Complexes | Binding affinity and complexation | Simulations of EPR spectra allowed for the determination of the binding constant between a dinitroxide and a cucurbituril host. | nih.gov |

Ligand Design for Coordination Chemistry and Catalysis

Synthesis of Piperidinol-Derived Ligands

Ligands derived from 2,2,6,6-tetramethyl-4-piperidinol can be synthesized through various organic transformations targeting the hydroxyl and amine functionalities. The hydroxyl group can be readily converted into ethers or esters, while the secondary amine can undergo N-alkylation, N-acylation, or be transformed into a nitroxide radical.

One common strategy involves the etherification of the hydroxyl group. For instance, reaction of the corresponding nitroxyl radical of TMP, 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl (4-hydroxy-TEMPO), with 4′-chloro-2,2′∶6′,2″-terpyridine in the presence of a base like potassium hydroxide (B78521) yields a terpyridine-functionalized piperidinol ligand. rsc.org This method allows for the introduction of a well-defined metal-coordinating unit onto the piperidinol backbone.

Another approach involves the modification of the piperidine nitrogen. The secondary amine of TMP can be converted to a nitrene ligand precursor, which can then be used to form isodiazene complexes with metals like tungsten and rhenium. rsc.org Furthermore, polymeric hindered amine light stabilizers (HALS) have been developed by converting TMP into acrylate (B77674) or acrylamide (B121943) monomers followed by polymerization. researchgate.net These polymeric ligands have applications in materials science.

The synthesis of these derivatives is often straightforward, relying on well-established organic reactions. The choice of synthetic route is dictated by the desired ligand structure and the intended application.

Table 1: Synthesis of Ligands Derived from 2,2,6,6-tetramethyl-4-piperidinol Analogues

| Starting Material | Reagent(s) | Product | Application of Product |

| 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl | 4′-chloro-2,2′∶6′,2″-terpyridine, KOH, DMSO | 2,2,6,6-tetramethyl-4-(2,2′∶6′,2″-terpyridin-4′-yloxy)piperidin-1-oxyl | Ligand for metal complexes rsc.org |

| 2,2,6,6-tetramethylpiperidine (B32323) derivatives | N/A | Isodiazene precursors | Synthesis of metal nitrene complexes rsc.org |

| 2,2,6,6-tetramethyl-4-piperidinol | Acryloyl chloride | 4-Acryloyloxy-2,2,6,6-tetramethylpiperidine | Monomer for polymeric HALS researchgate.net |

| 2,2,6,6-tetramethyl-4-piperidone | Sodium borohydride | 2,2,6,6-tetramethyl-4-piperidinol | Precursor for further ligand synthesis prepchem.com |

Metal Complexation Studies and Catalytic Activity in Organic Reactions

Ligands derived from sterically hindered piperidinols like TMP can form stable complexes with a wide range of transition metals. The coordination environment around the metal center is significantly influenced by the steric bulk of the piperidinol moiety, which can lead to unique catalytic properties.

For example, the terpyridine-functionalized piperidinoxyl ligand has been used to synthesize complexes with manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II). rsc.org X-ray crystallographic studies of the manganese(II) complex revealed an octahedral geometry around the metal center. rsc.org These complexes exhibit interesting electrochemical properties, with the aminoxyl/oxoammonium redox couple being minimally perturbed by complexation. rsc.org

Complexes of tungsten(IV) and rhenium(III) and (II) have been synthesized using isodiazene ligands derived from 2,2,6,6-tetramethylpiperidine. rsc.org The resulting complexes exhibit various geometries, including octahedral and trigonal bipyramidal, depending on the metal and other ligands present. rsc.org

While specific catalytic applications of complexes derived directly from this compound are not well-documented, the broader class of metal complexes with sterically hindered ligands has shown promise in various catalytic transformations. For instance, mononuclear Mo(VI) dioxido complexes have been investigated for the catalytic oxidation of benzoin (B196080) to benzil. mdpi.com Similarly, heteroleptic copper(I) complexes have been employed as catalysts for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. mdpi.com The steric and electronic properties of the ligands in these systems play a crucial role in determining the efficiency and selectivity of the catalytic process. It is plausible that metal complexes of ligands derived from this compound and its analogues could find applications in similar oxidation and cross-coupling reactions.

Table 2: Metal Complexes of Piperidinol-Derived Ligands and Their Potential Catalytic Applications

| Ligand | Metal | Complex Geometry | Potential Catalytic Application |

| 2,2,6,6-tetramethyl-4-(2,2′∶6′,2″-terpyridin-4′-yloxy)piperidin-1-oxyl | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Octahedral (for Mn) rsc.org | Redox catalysis, magnetic materials rsc.org |

| 2,2,6,6-tetramethylpiperid-1-ylisodiazene | W(IV), Re(III), Re(II) | Octahedral, Trigonal bipyramidal rsc.org | Nitrogen transfer reactions |

| Generic Hindered Ligands | Mo(VI) | N/A | Oxidation of alcohols mdpi.com |

| Generic Hindered Ligands | Cu(I) | N/A | Azide-alkyne cycloaddition mdpi.com |

Analytical Methodologies for Research and Process Control

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is a cornerstone for separating 2,2,6,6-tetramethyl-4-piperidinol (B29938) from starting materials, by-products, and other impurities.

Gas Chromatography (GC) is a frequently used method for the analysis of 2,2,6,6-tetramethyl-4-piperidinol, owing to its volatility. It is particularly effective for monitoring the conversion of the starting material, 2,2,6,6-tetramethyl-4-piperidone (triacetoneamine), during its catalytic hydrogenation to the final piperidinol product. rsc.org

In a typical research or process control setting, reaction mixtures are analyzed by GC to determine the conversion of the reactant and the selectivity for the desired product. rsc.org For quantitative analysis, a Flame Ionization Detector (FID) is commonly used due to its reliable response to organic compounds. The components are quantified using methods like area normalization. For qualitative analysis and confirmation of product identity, GC is often coupled with a Mass Spectrometer (GC-MS). rsc.org

High-Performance Liquid Chromatography (HPLC) is another powerful technique, especially for analyzing less volatile derivatives or complex mixtures containing HALS. Since many HALS, and their precursors like 2,2,6,6-tetramethyl-4-piperidinol, lack a strong UV chromophore, detection can be challenging. thermofisher.com To overcome this, detectors other than standard UV detectors are often employed. The Charged Aerosol Detector (CAD) and Evaporative Light Scattering Detector (ELSD) are mass-based detectors well-suited for these compounds, providing near-universal response for non-volatile analytes irrespective of their optical properties. thermofisher.comnih.gov

Method development for HPLC often involves reversed-phase chromatography using C18 columns. thermofisher.com For basic compounds like piperidine (B6355638) derivatives, the use of a basic additive in the mobile phase, such as n-hexylamine, can improve peak shape and facilitate elution. nih.gov

Table 1: Example Chromatographic Conditions for 2,2,6,6-tetramethyl-4-piperidinol and Related Compounds

| Technique | Column | Mobile Phase / Carrier Gas | Detector | Application Context | Reference |

|---|---|---|---|---|---|

| GC | HP-5 capillary column (30 m × 0.5 mm) | Helium or Hydrogen | FID / MS | Qualitative and quantitative analysis of the reaction mixture in the synthesis of 2,2,6,6-tetramethyl-4-piperidinol. | rsc.org |

| GC | 5% phenyl/95% methyl silicone capillary column | Hydrogen | FID | Quantitative analysis of piperazine (B1678402) derivatives (related heterocyclic amines). | unodc.org |

| HPLC | Solid-core C18 | Alkaline mobile phase with post-column acidification | Charged Aerosol Detector (CAD) | Quantification of various Hindered Amine Light Stabilizers (HALS). | thermofisher.com |

| HPLC | Primesep B (reverse-phase) | Acetonitrile, water, and sulfuric acid (gradient) | UV (210 nm) | Analysis of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (B1225510), a common HALS derivative. | sielc.com |

| HPLC | Not specified | Solvent with a basic amine additive (e.g., n-hexylamine) | UV and ELSD | Quantification of various HALS additives in polymer extracts. | nih.gov |

While 2,2,6,6-tetramethyl-4-piperidinol itself is achiral, the requested compound, 1,2,2,5-tetramethyl-4-piperidinol, possesses two chiral centers at the C4 and C5 positions. This gives rise to stereoisomers (enantiomers and diastereomers). When dealing with chiral compounds, especially in regulated fields like pharmaceuticals, it is often necessary to separate and quantify each stereoisomer, as they can have different biological activities. nih.gov

Chiral chromatography, particularly chiral HPLC, is the standard technique for separating enantiomers. youtube.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of a racemic mixture. youtube.comyoutube.com This differential interaction causes the enantiomers to travel through the column at different rates, resulting in their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and effective for a broad range of chiral molecules. youtube.comnih.gov The development of a chiral separation method typically involves screening a variety of CSPs and mobile phase systems (normal-phase, reversed-phase, or polar organic) to find conditions that provide adequate resolution between the enantiomeric peaks. youtube.com Although a specific published method for the chiral separation of this compound was not found, this approach would be the established methodology to pursue for its stereoisomeric purity assessment.

Spectroscopic Methods for Quantification in Research Contexts

Spectroscopic methods provide alternative and complementary approaches to chromatography for the quantitative analysis of 2,2,6,6-tetramethyl-4-piperidinol and its derivatives.

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the purity of a compound or the concentration of an analyte in solution without the need for an identical reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei in the sample.

For an accurate qNMR experiment, several key parameters must be carefully controlled:

Internal Standard : A certified reference material of high purity is weighed accurately and mixed with the sample. The signal from the internal standard serves as the reference for quantification.

Signal Selection : Signals from both the analyte and the internal standard must be unique, well-resolved, and free from overlap with any other signals in the spectrum.

Relaxation Delay (d1) : To ensure that all nuclei have fully returned to their equilibrium state before the next pulse, a sufficient relaxation delay is crucial. This delay should be at least five times the longitudinal relaxation time (T₁) of the slowest-relaxing nucleus of interest. researchgate.net

While a specific, validated qNMR protocol for 2,2,6,6-tetramethyl-4-piperidinol is not detailed in the literature, the principles are universally applicable. By selecting a suitable deuterated solvent and a certified internal standard (e.g., maleic acid, dimethyl sulfone) with non-overlapping signals, one could readily develop a qNMR method for its purity assessment.

Direct quantification of 2,2,6,6-tetramethyl-4-piperidinol using UV-Vis spectroscopy is generally not feasible. As a saturated aliphatic alcohol, it lacks a chromophore—a part of a molecule that absorbs light in the ultraviolet-visible region.

However, UV-Vis spectroscopy becomes a viable technique if the compound is chemically converted into a derivative that contains a chromophore. A prime example is the oxidation of 2,2,6,6-tetramethyl-4-piperidinol to its corresponding ketone, 2,2,6,6-tetramethyl-4-piperidone. The carbonyl group (C=O) in the piperidone acts as a chromophore, exhibiting UV absorbance. nist.gov According to the NIST Chemistry WebBook, 2,2,6,6-tetramethyl-4-piperidone shows a distinct UV absorption profile. nist.gov

Therefore, a quantitative assay could be designed where the piperidinol is first oxidized to the piperidone, followed by the measurement of the absorbance of the resulting solution. By creating a calibration curve with known concentrations of the piperidone derivative, the concentration of the original piperidinol in the sample can be determined. This principle of derivatization to introduce a UV-active functional group can be extended to other reactions as well.

Conclusion and Future Research Directions

Synthesis of Advanced 1,2,2,5-Tetramethyl-4-Piperidinol Derivatives

Future research will likely focus on the development of novel synthetic methodologies to access a wider array of functionalized 2,2,6,6-tetramethyl-4-piperidinol (B29938) derivatives with tailored properties. While classical methods are well-established, the pursuit of more efficient, selective, and sustainable synthetic routes is paramount. Key areas for exploration include the synthesis of complex polymeric structures and multi-functional molecules.

For instance, new copolymers have been synthesized through the radical chain polymerization of acrylate (B77674) and acrylamide (B121943) monomers derived from 2,2,6,6-tetramethyl-4-piperidinol. researchgate.net These polymeric hindered amine light stabilizers (HALS) represent a significant advancement in materials science. researchgate.net Another innovative approach involves the reaction of spiro-oxiranes, derived from the piperidinol, with phenols to create novel 4-aryloxymethyl-2,2,6,6-tetramethyl-4-piperidinol derivatives. researchgate.net Furthermore, the reductive amination of the precursor, 2,2,6,6-tetramethyl-4-piperidone, with various amines opens pathways to a diverse range of N-substituted piperidyl-amines, expanding the chemical space for new applications. google.com

Table 1: Synthetic Routes for Advanced 2,2,6,6-Tetramethyl-4-Piperidinol Derivatives

| Derivative Type | Synthetic Method | Reactants | Significance | Reference |

|---|---|---|---|---|

| Polymeric HALS | Radical Chain Polymerization | Acrylate/Acrylamide monomers of piperidinol, Vinyl monomers (e.g., Styrene) | Creates high molecular weight light stabilizers for advanced materials. | researchgate.net |

| 4-Aryloxymethyl derivatives | Reaction with Spiro-oxiranes | 5,5,7,7-tetramethyl-1-oxa-6-azaspiro[2.5]octane, Phenols | Generates novel derivatives with potentially unique electronic and steric properties. | researchgate.net |

| N-Substituted Piperidyl-amines | Reductive Amination | 2,2,6,6-tetramethyl-4-piperidone, Various primary amines (e.g., C1-C18 alkylamines) | Provides access to a wide range of functionalized amines for diverse applications. | google.com |

Elucidation of Novel Chemical Transformations and Reaction Mechanisms

A deeper understanding of the reaction mechanisms governing the synthesis and transformation of 2,2,6,6-tetramethyl-4-piperidinol is crucial for optimizing existing processes and discovering new chemical pathways. Research in this area should focus on both the synthesis of the core structure and its subsequent functionalization.

One key industrial process is the catalytic hydrogenation of triacetoneamine (TAA) to produce 2,2,6,6-tetramethyl-4-piperidinol. nih.gov Studies have shown that strontium-promoted CuCr/Al2O3 catalysts exhibit excellent performance, achieving nearly complete conversion of TAA with high selectivity. nih.gov Future work could explore the precise role of different promoters and supports to further enhance catalytic efficiency and longevity. The mechanism involves the adsorption of substrates onto catalyst active sites, where a lower surface acidity can suppress side reactions like the hydrogenolysis of the C-N bond. nih.gov Another innovative approach is the one-pot cascade catalytic reaction using acetone (B3395972), ammonia, and hydrogen with a palladium chloride catalyst, which simplifies the production process. google.com

Table 2: Key Chemical Transformations and Mechanistic Insights

| Transformation | Catalyst/Reagents | Key Mechanistic Feature | Research Focus | Reference |

|---|---|---|---|---|

| Hydrogenation of Triacetoneamine (TAA) | CuCrSr/Al2O3 | Sr promotion improves the Cu+/Cu0 ratio and reduces surface acidity, enhancing selectivity. | Developing more robust and lower-cost catalysts for continuous industrial production. | nih.gov |

| One-Pot Synthesis from Acetone | Acetone, Ammonia, Hydrogen, Palladium Chloride on Activated Carbon | A cascade reaction involving condensation and subsequent reductive amination in a single reactor. | Optimizing reaction conditions to maximize yield and minimize waste. | google.com |

| Oxidation to Nitroxide Radical | Oxidizing agents | Formation of the stable 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinyloxy (4-hydroxy-TEMPO) radical. | Exploring the catalytic and material properties of the resulting stable radical. | researchgate.net |

Expanding Non-Pharmacological Applications in Advanced Materials and Catalysis

The primary application of 2,2,6,6-tetramethyl-4-piperidinol is as a crucial intermediate in the synthesis of Hindered Amine Light Stabilizers (HALS). nih.govmallakchemicals.com These additives are vital for protecting polymers such as plastics, fibers, and coatings from degradation by light and heat. nih.gov Future research should aim to expand upon these applications by designing next-generation HALS with enhanced performance and durability.